Ethyl 3-bromoimidazo[1,2-a]pyridine-8-carboxylate
Description
Properties
IUPAC Name |
ethyl 3-bromoimidazo[1,2-a]pyridine-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-2-15-10(14)7-4-3-5-13-8(11)6-12-9(7)13/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZMRDAYGLNMVIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CN2C1=NC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Two-Step One-Pot Cyclization and Bromination
This method involves sequential cyclization and electrophilic bromination:
- Step 1 : Reaction of 2-aminopyridine derivatives with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in DMF at 65°C forms an intermediate enamine.
- Step 2 : Treatment with ethyl bromoacetate in the presence of NaHCO₃ and KI at 85°C induces cyclization, yielding ethyl imidazo[1,2-a]pyridine-3-carboxylate.
- Bromination : Post-cyclization bromination at position 8 is achieved using N-bromosuccinimide (NBS) in DMF or acetonitrile.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Intermediate yield | 75–85% (after cyclization) | |
| Bromination efficiency | >80% (with NBS in DMF) | |
| Total isolated yield | 60–70% |
Direct Bromination of Preformed Imidazo[1,2-a]pyridine
This approach starts with ethyl imidazo[1,2-a]pyridine-8-carboxylate, followed by regioselective bromination:
- Substrate preparation : Synthesize the ester via cyclization of 2-aminopyridine-5-carboxylic acid derivatives with ethyl bromoacetate.
- Bromination : Use NBS in dichloromethane (DCM) under reflux to introduce bromine at position 3.
Microwave-Assisted Tandem Synthesis
A rapid protocol for imidazo[1,2-a]pyridine core formation:
- Reagents : 2-Aminopyridine, bromomalonaldehyde, and ethyl bromoacetate.
- Conditions : Microwave irradiation (100°C, 150 W) in ethanol–water (3:1).
- Bromination : In situ bromination using HBr generated during the reaction.
Comparative Analysis of Methods
Critical Considerations
- Regioselectivity : Bromination at position 3 is favored due to electron-rich imidazole ring sites.
- Purification : Column chromatography (chloroform/hexane) or recrystallization (ethanol/water) is essential for isolating high-purity product.
- Scalability : The one-pot method is more suited for large-scale synthesis, while microwave methods optimize time efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromoimidazo[1,2-a]pyridine-8-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms in the ring.
Cyclization: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or TBHP can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
Ethyl 3-bromoimidazo[1,2-a]pyridine-8-carboxylate is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds. Its ability to undergo various chemical reactions makes it a valuable precursor for developing drugs targeting specific biological pathways. Research indicates that derivatives of this compound exhibit notable biological activities, including antibacterial and anticancer properties.
Biological Activity Studies
Preliminary studies have highlighted the compound's interactions with biological targets such as enzymes and receptors. These interactions are crucial for understanding its mechanisms of action and therapeutic potential. Techniques employed in these studies include binding affinity assays and structure-activity relationship (SAR) analyses, which help optimize the efficacy and safety profiles of derived compounds .
Chemical Reactions
This compound can participate in several types of chemical reactions:
- Substitution Reactions : The bromine atom can be replaced by various nucleophiles, allowing for the synthesis of diverse derivatives.
- Oxidation and Reduction : The compound can undergo oxidation or reduction processes that modify its functional groups, potentially enhancing its biological activity.
- Cyclization Reactions : Further cyclization can yield more complex heterocyclic structures, expanding the library of compounds available for research and development.
Material Science
The unique structural features of this compound also make it relevant in material science. Its properties can be exploited to develop novel materials with specific functionalities, such as improved electronic or optical characteristics. This application area is still under exploration but holds promise for future innovations.
Mechanism of Action
The mechanism of action of Ethyl 3-bromoimidazo[1,2-a]pyridine-8-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and ester group play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Derivatives at Position 3
The bromine atom at position 3 significantly influences the compound’s electronic and steric properties. Table 1 compares key parameters of ethyl 3-haloimidazo[1,2-a]pyridine-8-carboxylate derivatives:
Key Observations :
- Reactivity : The iodo derivative (C-I bond) exhibits superior leaving-group ability in nucleophilic substitution reactions compared to bromo (C-Br) and chloro (C-Cl) analogs .
- Stability : The bromo derivative strikes a balance between reactivity and stability, making it preferable for synthetic applications requiring controlled functionalization .
Substituent Variations at Other Positions
Position 8 Modifications
- Ethyl vs.
- Amino Substitution: 8-Amino-6-bromoimidazo[1,2-a]pyridine derivatives demonstrate CDK2 inhibitory activity, highlighting the importance of amino groups at position 8 for kinase targeting .
Fluorine and Trifluoromethyl Additions
- Fluoro Substituents : Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate (C₁₀H₈BrFN₂O₂) incorporates fluorine at position 8, enhancing lipophilicity and bioavailability .
- Trifluoromethyl Groups : Ethyl 8-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate leverages the electron-withdrawing CF₃ group to modulate electronic density and improve binding affinity in medicinal chemistry applications .
Structural-Activity Relationships (SAR) :
- Position 8 Carboxylates : Ethyl esters improve solubility compared to methyl analogs, aiding in pharmacokinetic optimization .
Biological Activity
Ethyl 3-bromoimidazo[1,2-a]pyridine-8-carboxylate (C10H9BrN2O2) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies, providing a comprehensive overview of its pharmacological significance.
Chemical Structure and Properties
This compound features a bromine atom at the 3-position of the imidazo[1,2-a]pyridine ring and an ethyl ester functional group at the 8-position. Its molecular weight is approximately 269.09 g/mol. The compound's unique structure contributes to its diverse biological activities, particularly in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves several steps, including:
- Formation of the Imidazo Ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Bromination : The introduction of the bromine atom at the 3-position is critical for enhancing biological activity.
- Esterification : The carboxylic acid moiety is converted to an ethyl ester to improve solubility and bioavailability.
Biological Activities
Preliminary studies indicate that this compound exhibits significant biological activities, including:
- Antimicrobial Activity : It has shown promise against various microbial strains, suggesting potential applications in treating infections.
- Antitumor Activity : Research indicates that derivatives of imidazo[1,2-a]pyridine compounds can inhibit cancer cell proliferation, with IC50 values demonstrating potent antiproliferative effects against several cancer cell lines such as MDA-MB-231 and HeLa cells .
- Antitubercular Activity : Some studies have highlighted the effectiveness of related compounds against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values being significantly low (≤1 μM) for certain derivatives .
Antitumor Activity
One study evaluated the antiproliferative effects of various pyridine derivatives, including this compound. The results indicated that modifications to the structure could lead to enhanced activity against cancer cell lines. For instance, compounds with hydroxyl groups showed improved IC50 values compared to their counterparts without such modifications .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MDA-MB-231 | TBD |
| Derivative A | HeLa | 0.069 |
| Derivative B | A549 | 0.075 |
Antimicrobial Activity
Another research highlighted the compound's potential as an antimicrobial agent. This compound was tested against various bacterial strains with promising results indicating broad-spectrum activity.
| Microbial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | TBD |
| Staphylococcus aureus | TBD |
The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:
- Enzyme Inhibition : The compound may interact with key enzymes or receptors in microbial or cancerous cells.
- Cell Membrane Disruption : Its structural properties might facilitate penetration into cell membranes, enhancing its efficacy.
Q & A
Basic Research Questions
What are the optimized synthetic routes for Ethyl 3-bromoimidazo[1,2-a]pyridine-8-carboxylate, and how can purity and yield be maximized?
Methodological Answer:
The compound is typically synthesized via condensation of ethyl bromopyruvate with 5-bromo-2,3-diaminopyridine in ethanol under reflux, using NaHCO₃ as a base to achieve ~65% yield . To optimize purity:
- Halogenation Control : Ensure precise stoichiometry during bromination at the 3-position to avoid over-substitution, as described in solid-phase synthesis protocols .
- Workup Procedures : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the product from unreacted diaminopyridine or side products.
- Scale-Up : Use inert atmospheres (N₂/Ar) to minimize oxidation during large-scale reactions .
Which spectroscopic and crystallographic methods are most effective for confirming the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Key signals include the ethyl ester group (δ ~1.3 ppm for CH₃, ~4.3 ppm for CH₂) and aromatic protons (δ 7.1–8.3 ppm). The bromo substituent causes deshielding of adjacent carbons (δ ~120–130 ppm in ¹³C NMR) .
- X-ray Crystallography : Monoclinic crystal systems (e.g., space group P2₁/c) with unit cell parameters (a = 8.189 Å, b = 15.821 Å, c = 11.884 Å) confirm molecular geometry and halogen placement .
- HRMS : Validate molecular weight (e.g., [M+H]⁺ at m/z 400.5) to confirm stoichiometry .
Advanced Research Questions
How does the bromo substituent at the 3-position influence the reactivity of imidazo[1,2-a]pyridine derivatives in cross-coupling reactions?
Methodological Answer:
The 3-bromo group enables Suzuki-Miyaura or Buchwald-Hartwig couplings, but competing reductive dehalogenation can occur under basic conditions (e.g., with Li ethylamide, yielding parent imidazopyridine in 35% yield) . To prioritize cross-coupling:
- Catalyst Selection : Use Pd(PPh₃)₄ with arylboronic acids in THF/H₂O (3:1) at 80°C to suppress reduction.
- Base Optimization : Replace strong bases (e.g., LiHMDS) with milder alternatives (K₂CO₃) to minimize dehalogenation .
How can researchers address contradictions in reaction outcomes when using this compound as a starting material?
Methodological Answer:
Contradictions often arise from:
- Competing Pathways : Reductive dehalogenation vs. substitution. Monitor reaction progress via TLC/GC-MS to detect intermediates early .
- Byproduct Analysis : Use preparative HPLC to isolate unexpected products (e.g., 6-bromo-7-ethylamino derivatives) and characterize them via 2D NMR .
- Computational Modeling : Employ DFT calculations to predict thermodynamic favorability of pathways under varying conditions (solvent polarity, temperature) .
What are the methodological considerations for utilizing this compound in the synthesis of pharmacologically active compounds?
Methodological Answer:
The compound serves as a precursor for CDK inhibitors, antiviral agents, and anti-inflammatory drugs . Key strategies include:
- Functionalization : Introduce substituents at the 8-carboxylate via hydrolysis to carboxylic acid, followed by amidation with bioactive amines (e.g., furopyridinyloxy groups) .
- Bioisosteric Replacement : Replace the bromo group with CF₃ or CN to modulate pharmacokinetics (e.g., logP, metabolic stability) .
- In Silico Screening : Perform docking studies to predict binding affinity toward targets like cyclin-dependent kinases before synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
